Cas no 152-58-9 (Cortodoxone)

Cortodoxone, also known as 11-Deoxycortisol, is a steroid intermediate in the biosynthesis of cortisol. It serves as a key precursor in the glucocorticoid pathway, playing a critical role in steroidogenesis. This compound is primarily used in biochemical research and pharmaceutical development to study cortisol-related metabolic processes and enzyme activities, particularly 11β-hydroxylase. Its high purity and stability make it a reliable reference standard in analytical applications, such as HPLC and mass spectrometry. Cortodoxone is also valuable for investigating adrenal disorders and steroid hormone imbalances. Its well-characterized structure and consistent performance ensure reproducibility in experimental and diagnostic settings.
Cortodoxone structure
Cortodoxone structure
Product Name:Cortodoxone
CAS No:152-58-9
MF:C21H30O4
MW:346.460506916046
MDL:MFCD00003662
CID:82067
PubChem ID:87566476
Update Time:2025-06-08

Cortodoxone Chemical and Physical Properties

Names and Identifiers

    • 17,21-Dihydroxy-pregn-4-ene-3,20-dione
    • 11-Deoxy-17-hydroxycorticosterone
    • 11-Deoxycortisol
    • 11-Desoxycortisone
    • 17,21-Dihydroxy-4-pregnene-3,20-dione
    • 17alpha,21-Dihydroxypregn-4-ene-3,20-dione
    • Cortodoxone
    • Reichstein's substance S
    • Cortexolone
    • 11-Deoxycortisol solution
    • 4-PREGNEN-17, 21-DIOL-3, 20-DIONE
    • 11-deoxy-17-hydroxy-corticosterone
    • 11-DESOXYCORTISOL
    • 11-dioxy-cortiso
    • 11-dioxycortisol
    • 17α,21-Dihydroxy-4-pregnene-3,20-dione
    • Reichstein S
    • skf3050
    • nsc-18317
    • Cortexolone,99%
    • 11-Deoxyhydrocortisone
    • 11-Desoxyhydrocortisone
    • 17alpha-Hydroxycortexone
    • 17,21-Dihydroxyprogesterone
    • Cortisol, 11-deoxy-
    • Substance S
    • Reichstei
    • 17-Hydroxy-11-deoxycorticosterone
    • Corticosterone, 11-deoxy-17-hydroxy-
    • 11-Deoxycortisol (17,21-Dihydroxypregn-4-ene-3,20-dione)
    • NS00010323
    • Cortodoxone [USAN:INN:BAN]
    • Cortifen
    • 17
    • 17-hydroxydesoxycorticosterone
    • LMST02030086
    • Lopac0_001040
    • Cortodoxonum [INN-Latin]
    • NCGC00021222-06
    • Skf-3050
    • HMS3263O21
    • Tox21_110867_1
    • Cortodoxona [INN-Spanish]
    • SK&F-3050
    • 4-Pregnene-17.alpha.,21-diol-3,20-dione
    • Reichsteins Compound S
    • 152-58-9
    • (8R,10R,13S,17R)-17-Hydroxy-17-(2-hydroxy-acetyl)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-cyclopenta[a]phenanthren-3-one
    • 11-Deoxycortisol;cortexolone;Reichstein's substance S
    • CS-5182
    • SMR000059123
    • Cortodoxone (USAN)
    • BRN 2511358
    • NCGC00021222-03
    • A936328
    • HYDROCORTISONE IMPURITY F [EP IMPURITY]
    • 17alpha,21-dihydroxy-pregna-4-ene-3,20-dione
    • CORTODOXONE [USAN]
    • 17,21-Dihydroxypregn-4-ene-3,20-dione (Reichstein's Substance S)
    • 11-Deoxy Cortisol
    • R 0500
    • (1S,2R,10R,11S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-5-one
    • HY-77839
    • 11-DESOXY-17-HYDROXYCORTICOSTERONE [MI]
    • Reichstein's compound S
    • Tox21_110867
    • 11-Deoxycortisol (17,21-Dihydroxypregn-4-ene-3,20-dione) 1.0 mg/ml in Methanol
    • GTPL5100
    • Cortodoxonum
    • s4775
    • WDT5SLP0HQ
    • UNII-WDT5SLP0HQ
    • 17alpha,21-Dihydroxy-4-pregnene-3,20-dione
    • (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one
    • 4-Pregnene-17alpha,21-diol-3,20-dione
    • DTXSID8045642
    • BDBM50423539
    • EU-0101040
    • CCG-205117
    • Reichstein's substance S, >=98%
    • 17-(1-keto-2-hydroxyethyl)-4-androsten-17alpha, 21-ol-3-one
    • 4-08-00-02913 (Beilstein Handbook Reference)
    • A inverted exclamation mark,21-Dihydroxypregna-4-ene-3,20-dione
    • NCGC00261725-01
    • MLS000069440
    • EINECS 205-805-2
    • Substance S, Reichstein's
    • CMC_13429
    • MLS001333071
    • 20-dione 17,21-Dihydroxypregn-4-ene-3
    • 11-deoxycortisone
    • D03595
    • Q2064915
    • C72891
    • Pregn-4-ene-3,20-dione, 17,21-dihydroxy-
    • MFCD00003662
    • (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • MLS001333072
    • CHEMBL253144
    • LP01040
    • Tox21_501040
    • NCGC00021222-05
    • 17.alpha.,21-Dihydroxypregn-4-ene-3,20-dione
    • CHEBI:28324
    • NCGC00021222-07
    • 11-Deoxycortisol, 1mg/ml in Acetonitrile
    • SR-01000076100
    • SK&F 3050
    • SKF 3050
    • CAS-152-58-9
    • SCHEMBL42590
    • Hydrocortisone Imp. F (EP); 17,21-Dihydroxypregn-4-ene-3,20-dione; Reichstein's Substance S; 11-Deoxycortisol; Cortexolone; Hydrocortisone Impurity F
    • C05488
    • HMS2234L16
    • Opera_ID_1433
    • Cortodoxona
    • 17a,21-dihydroxyprogesterone
    • 17.ALPHA.,21-DIHYDROXYPROGESTERONE
    • .DELTA.4-PREGNENE-17.ALPHA.,21-DIOL-3,20-DIONE
    • 17.alpha.-Hydroxycortexone
    • 17-alpha-Hydroxycortexone
    • 33BB233B-CC8F-413B-8901-3A73030BBA68
    • DTXCID6025642
    • AKOS015969740
    • SDCCGSBI-0051010.P002
    • NCGC00021222-04
    • 11 Deoxycortisol
    • 11-Desoxy-17.alpha.-hydroxycorticosterone
    • 17,21-Dihydroxypregn-4-ene-3,20-dione
    • 11-Desoxy-17-hydroxycorticosterone
    • CORTODOXONE [INN]
    • AS-56275
    • 17.ALPHA.,21-DIHYDROXY-4-PREGNEN-3,20-DIONE
    • SR-01000076100-1
    • 4-PREGNEN-17.ALPHA.,21-DIOL-3,20-DIONE
    • AKOS024304316
    • 17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • 17Alpha,21dihydroxy progesterone
    • AB00698346-05
    • CHEBI:125417
    • MLS001076465
    • MLS001424203
    • 17-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • CCG-101089
    • NC00339
    • SMR000466922
    • 17,20-dione
    • Hydrocortisone EP Impurity F
    • HMS3369P15
    • DTXSID00859297
    • SR-01000310463-1
    • SR-01000310463
    • HMS3394E07
    • SCHEMBL13352414
    • CHEMBL1705958
    • FT-0665779
    • HMS2232H23
    • 4-Pregnene-17.alpha.,20-dione
    • MLS001240241
    • HMS2052E07
    • Cortisol, 11-dioxy-
    • NSC18317
    • 37-60-5
    • FT-0665171
    • Oprea1_732056
    • Pregn-4-ene-3, 17,21-dihydroxy-
    • Reichsteins Substance S
    • Q27216034
    • PCB NO.101-2,2',4,5,5'-PENTACHLOROBIPHENYL
    • AKOS000621769
    • Hydrocortisone Imp. F (EP): 17,21-Dihydroxypregn-4-ene-3,20-dione (Reichstein's Substance S)
    • corticosterone 11-deoxy-17alpha-hydroxy-21-(N-di-(2-chloroethyl)aminophenyl acetate)
    • (1S,2R,10R,11S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadec-6-en-5-one
    • 11 Desoxycortisone
    • 17alpha,21-dihydroxyprogesterone
    • Cortodoxona (INN-Spanish)
    • BRD-K32891457-001-16-3
    • HYDROCORTISONE IMPURITY F (EP IMPURITY)
    • 17ALPHA,21-DIHYDROXY-4-PREGNEN-3,20-DIONE
    • (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta(a)phenanthren-3-one
    • Reichstein Substance S
    • 4-PREGNEN-17ALPHA,21-DIOL-3,20-DIONE
    • (2R,10R,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one
    • 11 Desoxycortisol
    • BRD-K32891457-001-15-5
    • DELTA4-PREGNENE-17ALPHA,21-DIOL-3,20-DIONE
    • Cortodoxonum (INN-Latin)
    • kortifen
    • (2R,10R,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo(8.7.0.02,7.011,15)heptadec-6-en-5-one
    • cortiphen
    • MDL: MFCD00003662
    • Inchi: 1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1
    • InChI Key: WHBHBVVOGNECLV-OBQKJFGGSA-N
    • SMILES: O[C@]1(C(CO)=O)CC[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Exact Mass: 346.21400
  • Monoisotopic Mass: 346.21440943g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • Color/Form: Tabular shiny crystals.
  • Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr)
  • Melting Point: 205-208 °C
  • Boiling Point: 524.5°C at 760 mmHg
  • Flash Point: 9℃
  • Refractive Index: 120 ° (C=1, Dioxane)
  • PSA: 74.60000
  • LogP: 2.81080
  • Merck: 2932
  • Solubility: Soluble in acetone, methanol and ethanol, very slightly soluble in water and ether.

Cortodoxone Security Information

  • Signal Word:Warning
  • Hazard Statement: H317-H319
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:UN1230 - class 3 - PG 2 - Methanol, solution
  • Hazard Category Code: 11-23/24/25-39/23/24/25
  • Safety Instruction: S24/25-S22
  • RTECS:TU5011500
  • Hazardous Material Identification: F T
  • Storage Condition:Sealed in dry,Room Temperature(BD122289)
  • Safety Term:S24/25-S22

Cortodoxone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-77839-100mg
Cortodoxone
152-58-9 98.74%
100mg
¥1300 2024-05-25
S e l l e c k ZHONG GUO
S4775-25mg
Cortodoxone
152-58-9 99.91%
25mg
¥795.18 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C302974-1g
Cortodoxone
152-58-9 98%
1g
¥795.90 2023-09-03
Chemenu
CM283232-5g
Cortodoxone
152-58-9 98%
5g
$525 2021-06-15
DC Chemicals
DC8694-1 g
Cortodoxone
152-58-9 >98%
1g
$300.0 2022-02-28
Chemenu
CM283232-1g
Cortodoxone
152-58-9 98%
1g
$*** 2023-03-30
Chemenu
CM283232-10g
Cortodoxone
152-58-9 98%
10g
$*** 2023-03-30
MedChemExpress
HY-77839-25mg
Cortodoxone
152-58-9 98.74%
25mg
¥500 2024-05-25
MedChemExpress
HY-77839-50mg
Cortodoxone
152-58-9 98.74%
50mg
¥800 2024-05-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2748-100 mg
Cortodoxone
152-58-9 99.87%
100MG
¥485.00 2022-03-15

Cortodoxone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:152-58-9)Cortodoxone
Order Number:A936328
Stock Status:in Stock
Quantity:25mg/50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:19
Price ($):152.0/240.0/389.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:152-58-9)Cortexolone
Order Number:LE11218;LE25938576
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:04
Price ($):discuss personally
Email:18501500038@163.com

Cortodoxone Related Literature

Additional information on Cortodoxone

Introduction to Cortodoxone (CAS No: 152-58-9) in Modern Chemical and Biomedical Research

Cortodoxone, a compound with the chemical identifier CAS No: 152-58-9, has garnered significant attention in the field of chemical and biomedical research due to its unique pharmacological properties and potential therapeutic applications. This compound, belonging to the class of corticosteroids, exhibits a distinct molecular structure that contributes to its biological activity and makes it a subject of extensive study in both academic and industrial settings.

The molecular framework of Cortodoxone is characterized by its specific stereochemistry and functional groups, which are pivotal in determining its interaction with biological targets. Recent advancements in computational chemistry have allowed researchers to predict the binding affinity of Cortodoxone with various enzymes and receptors with high precision. These computational models have been instrumental in identifying novel derivatives of Cortodoxone that may enhance its therapeutic efficacy while minimizing side effects.

In the realm of biomedical research, Cortodoxone has been investigated for its potential role in modulating inflammatory responses. Studies have demonstrated that it can interact with glucocorticoid receptors, thereby influencing the expression of genes involved in inflammation. This mechanism has opened up new avenues for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The ability of Cortodoxone to modulate these pathways without significant immunosuppressive effects makes it an attractive candidate for further clinical development.

Furthermore, the pharmacokinetic profile of Cortodoxone has been a focus of recent research. Investigations have revealed that its bioavailability can be significantly enhanced by optimizing its formulation. Nanoencapsulation techniques have been explored as a means to improve the delivery efficiency of Cortodoxone, allowing for targeted action at cellular levels. This approach not only increases the therapeutic efficacy but also reduces the required dosage, thereby minimizing potential adverse effects.

The synthesis of Cortodoxone has also seen significant advancements. Modern synthetic methodologies have enabled the production of this compound with high purity and yield. Catalytic processes have been particularly effective in streamlining the synthesis pathway, making it more cost-effective and environmentally sustainable. These improvements in synthetic chemistry have facilitated large-scale production, making Cortodoxone more accessible for both research and commercial applications.

Another area where Cortodoxone has shown promise is in neurobiological research. Emerging evidence suggests that it may have neuroprotective properties, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have indicated that Cortodoxone can mitigate oxidative stress and inflammation in neural cells, thereby protecting them from damage. These findings have sparked interest in exploring its therapeutic potential further.

The regulatory landscape for Cortodoxone has also evolved, with increasing emphasis on rigorous clinical trials to validate its safety and efficacy. Regulatory agencies now require comprehensive data on pharmacokinetics, pharmacodynamics, and long-term effects before approving a new drug candidate. The ongoing clinical trials aim to gather this essential information, ensuring that Cortodoxone meets the stringent standards set by healthcare authorities worldwide.

Future directions in Cortodoxone research include exploring its potential in combination therapies. By pairing Cortodoxone with other compounds that target different aspects of disease pathology, researchers hope to achieve synergistic effects that enhance overall treatment outcomes. This multifaceted approach could revolutionize the management of various chronic diseases by addressing multiple disease mechanisms simultaneously.

In conclusion, Cortodoxone (CAS No: 152-58-9) represents a significant advancement in chemical and biomedical research. Its unique pharmacological properties, coupled with ongoing innovations in synthesis and delivery systems, position it as a promising therapeutic agent for a wide range of medical conditions. As research continues to uncover new applications and refine existing formulations, Cortodoxone is poised to play a crucial role in modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:152-58-9)Cortodoxone
A936328
Purity:99%/99%/99%
Quantity:25mg/50mg/100mg
Price ($):152.0/240.0/389.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:152-58-9)Cortexolone
LE11218;LE25938576
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email